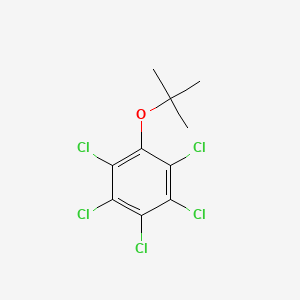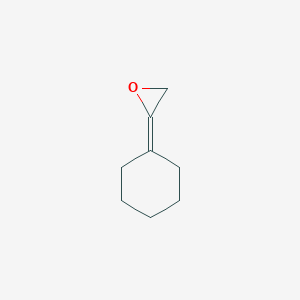
1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene is an organic compound characterized by a benzene ring substituted with five chlorine atoms and a tert-butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene typically involves the chlorination of a benzene derivative followed by the introduction of the tert-butoxy group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chlorinated benzene ring can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Substitution: Formation of substituted benzene derivatives with amine or thiol groups.
Aplicaciones Científicas De Investigación
1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated benzene ring and tert-butoxy group allow it to bind to specific sites on these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its application.
Comparación Con Compuestos Similares
1-tert-Butoxy-4-chlorobenzene: Similar structure but with fewer chlorine atoms, leading to different reactivity and applications.
1-tert-Butoxy-2-propanol: Contains a tert-butoxy group but lacks the chlorinated benzene ring, resulting in different chemical properties.
Uniqueness: 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene is unique due to its high degree of chlorination and the presence of the tert-butoxy group
Propiedades
Número CAS |
89752-05-6 |
|---|---|
Fórmula molecular |
C10H9Cl5O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H9Cl5O/c1-10(2,3)16-9-7(14)5(12)4(11)6(13)8(9)15/h1-3H3 |
Clave InChI |
SWJXHYGKWGDBIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)




![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)







![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)
